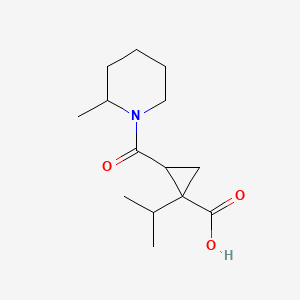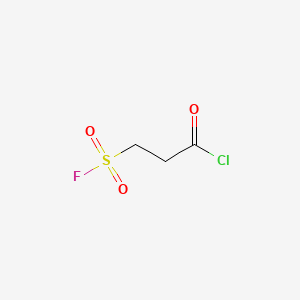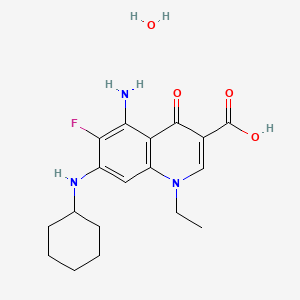
2-(2-methylpiperidine-1-carbonyl)-1-(propan-2-yl)cyclopropane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Methylpiperidine-1-carbonyl)-1-(propan-2-yl)cyclopropane-1-carboxylic acid, also known as 2-MPCA, is a cyclic carboxylic acid that has been used in a variety of scientific research applications. It is a versatile compound that can be used in a range of experiments, including those related to biochemistry, physiology, and pharmacology. In We will also discuss potential future directions for the compound.
Wissenschaftliche Forschungsanwendungen
2-(2-methylpiperidine-1-carbonyl)-1-(propan-2-yl)cyclopropane-1-carboxylic acid has been used in a variety of scientific research applications, including biochemistry, physiology, and pharmacology. In biochemistry, 2-(2-methylpiperidine-1-carbonyl)-1-(propan-2-yl)cyclopropane-1-carboxylic acid has been used as an inhibitor of enzymes, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). In physiology, 2-(2-methylpiperidine-1-carbonyl)-1-(propan-2-yl)cyclopropane-1-carboxylic acid has been used to study the effects of inflammation on the body. In pharmacology, 2-(2-methylpiperidine-1-carbonyl)-1-(propan-2-yl)cyclopropane-1-carboxylic acid has been used to study the effects of drugs on the body.
Wirkmechanismus
2-(2-methylpiperidine-1-carbonyl)-1-(propan-2-yl)cyclopropane-1-carboxylic acid works by inhibiting the activity of enzymes, such as COX-2 and 5-LOX. COX-2 is an enzyme that is involved in the production of prostaglandins, which are molecules that are involved in inflammation. 5-LOX is an enzyme that is involved in the production of leukotrienes, which are molecules that are also involved in inflammation. By inhibiting the activity of these enzymes, 2-(2-methylpiperidine-1-carbonyl)-1-(propan-2-yl)cyclopropane-1-carboxylic acid can reduce inflammation in the body.
Biochemical and Physiological Effects
2-(2-methylpiperidine-1-carbonyl)-1-(propan-2-yl)cyclopropane-1-carboxylic acid has been shown to have anti-inflammatory and analgesic effects in the body. It has been shown to reduce the production of prostaglandins and leukotrienes, which can reduce inflammation and pain. It has also been shown to reduce the production of nitric oxide, which can reduce oxidative stress and improve cardiovascular health.
Vorteile Und Einschränkungen Für Laborexperimente
2-(2-methylpiperidine-1-carbonyl)-1-(propan-2-yl)cyclopropane-1-carboxylic acid has a number of advantages for use in lab experiments. It is easy to synthesize, and it is relatively stable. It is also relatively non-toxic, which makes it safe for use in experiments. However, it does have some limitations. It is not soluble in water, which can make it difficult to use in some experiments. It is also not very soluble in organic solvents, which can make it difficult to use in other experiments.
Zukünftige Richtungen
There are a number of potential future directions for 2-(2-methylpiperidine-1-carbonyl)-1-(propan-2-yl)cyclopropane-1-carboxylic acid. It could be used in combination with other compounds to further reduce inflammation and pain. It could also be used to study the effects of drugs on the body, as well as the effects of inflammation on the body. Additionally, it could be used to study the effects of oxidative stress on the body, as well as the effects of nitric oxide on the body. Finally, it could be used to study the effects of other compounds on the body, such as hormones and neurotransmitters.
Synthesemethoden
2-(2-methylpiperidine-1-carbonyl)-1-(propan-2-yl)cyclopropane-1-carboxylic acid can be synthesized through a variety of methods, including the Williamson ether synthesis or the Pd-catalyzed Heck reaction. In the Williamson ether synthesis, 2-(2-methylpiperidine-1-carbonyl)-1-(propan-2-yl)cyclopropane-1-carboxylic acid is produced by combining a halide with a hydroxyalkyl halide in the presence of a base. In the Pd-catalyzed Heck reaction, 2-(2-methylpiperidine-1-carbonyl)-1-(propan-2-yl)cyclopropane-1-carboxylic acid is produced by combining an alkyl halide with an alkene in the presence of a palladium catalyst.
Eigenschaften
IUPAC Name |
2-(2-methylpiperidine-1-carbonyl)-1-propan-2-ylcyclopropane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO3/c1-9(2)14(13(17)18)8-11(14)12(16)15-7-5-4-6-10(15)3/h9-11H,4-8H2,1-3H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWPDBHSVRAESGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C(=O)C2CC2(C(C)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.34 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![rac-(1R,5S,6S)-3-benzyl-2,4-dioxo-3-azabicyclo[3.2.0]heptane-6-carboxamide](/img/structure/B6604814.png)

![3-{3-bromobicyclo[1.1.1]pentan-1-yl}azetidine, trifluoroacetic acid](/img/structure/B6604821.png)
![rac-(1R,5S,6R)-3-benzyl-2,4-dioxo-3-azabicyclo[3.2.0]heptane-6-sulfonyl chloride](/img/structure/B6604828.png)
![3-cyclopropylbicyclo[1.1.1]pentan-1-amine hydrochloride](/img/structure/B6604847.png)


![tert-butyl N-[(1-propanoylcyclopropyl)methyl]carbamate](/img/structure/B6604870.png)

![4-({[(2-methylpyrimidin-4-yl)methyl]amino}methyl)benzoic acid dihydrochloride](/img/structure/B6604878.png)
![2-[(tert-butoxy)carbonyl]-6-methyl-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid](/img/structure/B6604885.png)
![dimethyl({3-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-6-yl}methyl)amine trihydrochloride](/img/structure/B6604890.png)

![4-(cyclopropylmethoxy)-2-(4-methylbenzenesulfonyl)-2-azabicyclo[2.1.1]hexane](/img/structure/B6604926.png)